

Application Note: Quantification of ADONA in Soil Samples using LC-MS/MS

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Compound of Interest

Compound Name: ADONA

Cat. No.: B6596476

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Abstract

This application note provides a detailed protocol for the quantification of 4,8-dioxa-3H-perfluorononanoate (**ADONA**), an emerging per- and polyfluoroalkyl substance (PFAS), in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended for researchers, scientists, and professionals in environmental monitoring and drug development. The protocol covers sample preparation, including solid-phase extraction (SPE), as well as optimized LC-MS/MS parameters for sensitive and selective detection of **ADONA**. All quantitative data is summarized in structured tables, and a detailed experimental workflow is visualized using a Graphviz diagram.

Introduction

ADONA is a short-chain perfluoroalkyl ether carboxylic acid used as a replacement for longer-chain PFAS compounds such as PFOA. Due to its persistence, potential for bioaccumulation, and suspected adverse health effects, there is a growing need for robust and sensitive analytical methods to quantify **ADONA** in various environmental matrices, including soil. LC-MS/MS has become the gold standard for the analysis of PFAS compounds due to its high selectivity, sensitivity, and ability to handle complex matrices.^[1] This application note outlines a comprehensive method for the extraction and quantification of **ADONA** in soil, providing researchers with a reliable starting point for their investigations.

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize matrix effects.

[1] The following protocol is based on established methods for PFAS analysis in solid matrices, such as those outlined in US EPA Method 1633.[2]

1.1. Sample Homogenization and Sub-sampling:

- Air-dry the soil sample in a clean environment to a constant weight. Avoid oven-drying at high temperatures to prevent analyte degradation.
- Sieve the dried soil through a 2 mm mesh to remove large debris.
- Homogenize the sieved soil by thorough mixing.
- Weigh out a 5-gram subsample of the homogenized soil into a polypropylene centrifuge tube.

1.2. Extraction:

- To the 5 g soil subsample, add 10 mL of methanol.
- Spike the sample with an appropriate isotopic internal standard (e.g., $^{13}\text{C}_4$ -**ADONA**) to correct for matrix effects and recovery losses.
- Vortex the sample for 1 minute to ensure thorough mixing.
- Place the sample in a sonicator bath for 30 minutes, followed by shaking on a horizontal shaker for 30 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the methanol extract.
- Carefully decant the supernatant into a clean polypropylene tube.
- Repeat the extraction process with a second 10 mL aliquot of methanol, combine the supernatants.

1.3. Solid-Phase Extraction (SPE) Cleanup:

- The combined methanol extract is diluted with 80 mL of reagent water to a final volume of 100 mL to facilitate SPE loading.
- Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
- Load the diluted extract onto the WAX cartridge at a flow rate of approximately 1-2 drops per second.
- Wash the cartridge with 5 mL of a 25 mM ammonium acetate buffer in water to remove interferences.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analytes from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a heated water bath (40°C).
- Add an appropriate recovery standard to the final extract before LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

2.1. Liquid Chromatography (LC) Conditions:

- LC System: UHPLC system
- Column: A C18 analytical column suitable for PFAS analysis (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 2 mM Ammonium Acetate in Water
- Mobile Phase B: Methanol
- Flow Rate: 0.3 mL/min

- Injection Volume: 10 μ L
- Column Temperature: 40°C
- Gradient:
 - 0-1 min: 30% B
 - 1-8 min: 30-95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 30% B (re-equilibration)

2.2. Mass Spectrometry (MS) Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 150 L/hr
- Collision Gas: Argon
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of short-chain PFAS, including **ADONA**, in soil. These values should be experimentally verified.

Table 1: Optimized MRM Transitions for **ADONA**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
ADONA	377	251	185	15
¹³ C ₄ -ADONA (IS)	381	255	189	15

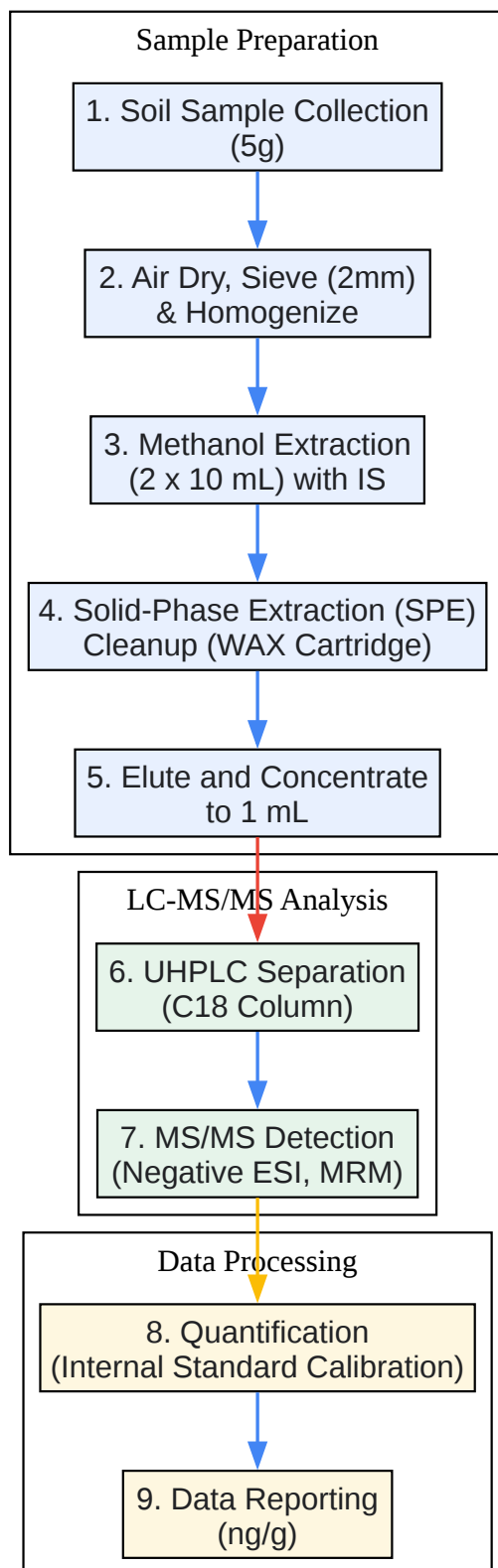
Table 2: Method Detection and Quantification Limits

Parameter	Value	Unit
Method Detection Limit (MDL)	0.1	ng/g
Limit of Quantification (LOQ)	0.5	ng/g

Table 3: Recovery and Reproducibility

QC Sample Level	Mean Recovery (%)	Relative Standard Deviation (%)
Low (1 ng/g)	95	< 10
Medium (10 ng/g)	102	< 8
High (50 ng/g)	98	< 5

Diagrams



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References

- 1. lcms.cz [lcms.cz]
- 2. US EPA Method 1633 for PFAS in Waters, Soils and Biosolids | Agilent [agilent.com]
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